

# Application Notes and Protocols for BI 01383298 Citrate Uptake Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

BI 01383298 is a potent and species-specific inhibitor of the human sodium-coupled citrate transporter (NaCT), also known as SLC13A5 or mINDY.[1] This transporter is primarily expressed in the liver, brain, and testes and is responsible for importing citrate from the bloodstream into cells.[2][3][4] Citrate is a key metabolite in the tricarboxylic acid (TCA) cycle and a precursor for fatty acid and cholesterol biosynthesis.[5][6] Dysregulation of NaCT has been implicated in metabolic diseases such as obesity and diabetes, as well as in neurological disorders like neonatal epilepsy.[2][3][6] Consequently, inhibitors of NaCT like BI 01383298 are valuable research tools for studying citrate metabolism and are being investigated as potential therapeutic agents.[6]

These application notes provide a detailed protocol for a cell-based citrate uptake assay using **BI 01383298** to determine its inhibitory activity on the human NaCT transporter. The protocol is optimized for the human liver hepatocellular carcinoma cell line HepG2, which endogenously expresses SLC13A5.

# **Mechanism of Action**

**BI 01383298** inhibits the transport of citrate into cells by binding to the NaCT transporter.[6] Studies have shown that the inhibition is dose-dependent.[7] The presence of lithium (Li<sup>+</sup>) can



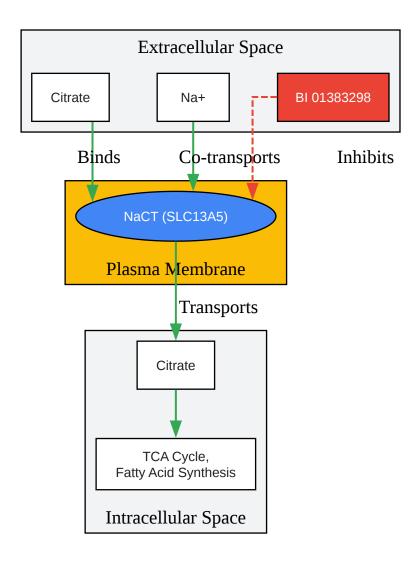




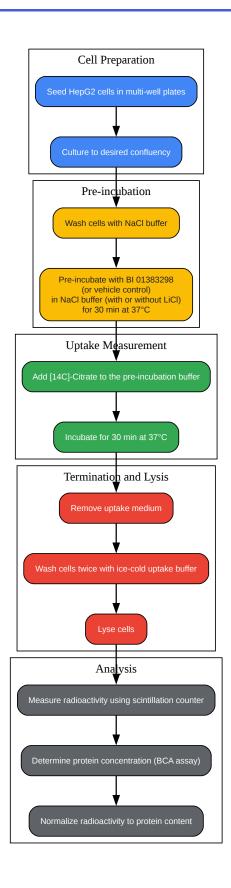
enhance the inhibitory effect of **BI 01383298**, likely by increasing the transporter's affinity for the inhibitor.[2][7]

Below is a diagram illustrating the proposed signaling pathway of NaCT-mediated citrate uptake and its inhibition by **BI 01383298**.









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- To cite this document: BenchChem. [Application Notes and Protocols for BI 01383298 Citrate Uptake Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584180#bi-01383298-citrate-uptake-assay]

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